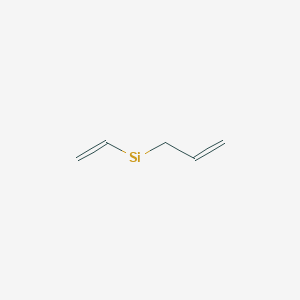

Vinyl allylsilane

Description

Structure

2D Structure

Properties

Molecular Formula |

C5H8Si |

|---|---|

Molecular Weight |

96.20 g/mol |

InChI |

InChI=1S/C5H8Si/c1-3-5-6-4-2/h3-4H,1-2,5H2 |

InChI Key |

OAVNERHSMCWNGG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC[Si]C=C |

Origin of Product |

United States |

Mechanistic Principles Governing Vinyl Allylsilane Reactivity

The β-Silicon Effect in Olefinic Silanes

The stabilization of a carbocation at the β-position to a silicon atom is primarily attributed to hyperconjugation. baranlab.orgmasterorganicchemistry.comwikipedia.org This involves the interaction of the electrons in the carbon-silicon (C-Si) sigma (σ) bond with the empty p-orbital of the adjacent carbocation. scispace.comwikipedia.org This donation of electron density from the C-Si bond effectively delocalizes the positive charge, lowering the energy of the carbocation intermediate and the transition state leading to it. masterorganicchemistry.comwikipedia.org This stabilizing effect is substantial, with calculations suggesting it can be as high as 38 kcal/mol in the gas phase for a β-silylethyl cation. The ideal σ donor, like the C-Si bond, is highly polarizable and has a low enough energy to effectively overlap with the empty p-orbital of the carbocation. scispace.com

The effectiveness of this hyperconjugation is highly dependent on the geometric arrangement of the C-Si bond and the empty p-orbital. Maximum stabilization is achieved when these two orbitals are antiperiplanar, allowing for optimal overlap. wikipedia.org

The β-silicon effect is a determining factor in the regioselectivity of electrophilic additions to vinyl and allylsilanes. baranlab.orgcolab.wswikipedia.org Electrophiles preferentially attack the carbon atom that leads to the formation of the more stable β-silyl carbocation. baranlab.orgchemtube3d.com In the case of allylsilanes, this results in the electrophile adding to the γ-carbon, while for vinylsilanes, the attack occurs at the β-carbon relative to the silicon atom. wikipedia.org This regioselectivity is a direct consequence of the transition state stabilization afforded by the β-silicon effect. researchgate.net

Stereoselectivity in these reactions is also influenced by the silyl (B83357) group. For vinylsilanes, electrophilic substitution typically proceeds with retention of the double bond geometry. chemtube3d.comchemtube3d.com This is explained by the principle of least motion, where after the initial electrophilic attack, the silyl group rotates to align with the newly formed empty p-orbital, and the incoming electrophile occupies a position close to where the silyl group was, preserving the original stereochemistry. wikipedia.org In allylsilane reactions, an anti SE2' process is generally favored, where the electrophile attacks the face opposite to the silyl group. wikipedia.org The stereochemical outcome can be influenced by the geometry of the starting allylsilane, with (Z)-isomers often showing higher selectivity than (E)-isomers. wikipedia.org

| Reaction Type | Starting Material | Key Intermediate | Outcome | Citation |

| Electrophilic Addition | Allylsilane | γ-Silyl carbocation | γ-Substitution | wikipedia.org |

| Electrophilic Addition | Vinylsilane | β-Silyl carbocation | β-Substitution with retention of geometry | wikipedia.orgchemtube3d.com |

| Lewis Acid Catalyzed Addition | (E)-Allylsilane | Syn-diastereomer favored | High diastereoselectivity | wikipedia.org |

| Lewis Acid Catalyzed Addition | (Z)-Allylsilane | Syn-diastereomer favored | Lower diastereoselectivity | wikipedia.org |

Stabilization of β-Carbocations via Hyperconjugation

Electrophilic Activation and Substitution Mechanisms

The inherent nucleophilicity of vinyl allylsilanes is often enhanced through activation with various reagents, which facilitates electrophilic substitution reactions. The choice of activator plays a critical role in determining the reaction pathway and the final products.

Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride (KF), provide an alternative method for activating allylsilanes. researchgate.netsciendo.comacs.org The high affinity of silicon for fluoride leads to the formation of a pentacoordinate silicate (B1173343) intermediate. researchgate.netscielo.org.mx This intermediate can then generate an allyl anion equivalent, which is a potent nucleophile. scielo.org.mxresearchgate.net

This fluoride-mediated activation can lead to different regioselectivity compared to Lewis acid catalysis. The generated allyl anion can react at either the α or γ position, leading to a mixture of products. wikipedia.org The reaction of this anion with an electrophile, such as an aldehyde, generates an alkoxide that can then react with a silyl fluoride species present in the reaction mixture to form a silyl ether and regenerate the fluoride catalyst. scielo.org.mx The generation of the allyl anion has been shown to be a reversible process. scielo.org.mx

In certain reactions, particularly cycloadditions, the formation of zwitterionic intermediates has been proposed. chemrxiv.orgopen.ac.uk For example, in the Lewis acid-catalyzed cycloaddition of allylsilanes with bicyclo[1.1.0]butanes, a stepwise mechanism involving a zwitterionic intermediate is suggested. chemrxiv.org The reaction is initiated by the nucleophilic addition of the allylsilane to the Lewis acid-activated bicyclobutane, forming a zwitterionic intermediate which then undergoes intramolecular cyclization. chemrxiv.org The observation of side products resulting from the desilylation of this intermediate provides evidence for this stepwise mechanism. chemrxiv.org Similarly, in photochemical reactions, intramolecular single electron transfer (SET) can generate zwitterionic biradical intermediates that undergo chemoselective desilylation. beilstein-journals.org In some cycloaddition reactions, the reaction pathway can be complex, with the possibility of competing pathways involving zwitterionic or diradical intermediates. pku.edu.cn

Fluoride-Mediated Activation and Anion Generation

Radical and Photoredox Mechanisms

The reactivity of vinyl allylsilane can be significantly influenced by radical and photoredox processes. These mechanisms offer alternative pathways to traditional ionic reactions, often under milder conditions, and enable unique chemical transformations.

Radical Intermediates in Hydroalkylation and Silylation

Radical-mediated reactions provide a powerful tool for the functionalization of vinyl allylsilanes. In particular, hydroalkylation and silylation reactions can proceed through radical intermediates, leading to a variety of valuable organosilicon compounds.

A notable example is the nickel-hydride (Ni-H) catalyzed hydroalkylation of vinylsilanes and allylsilanes using unactivated alkyl iodides. researchgate.netnih.gov Mechanistic studies indicate that this transformation proceeds via a radical mechanism. researchgate.netnih.gov Unlike similar reactions involving styrene (B11656) or vinyl boronate esters, the addition across the carbon-carbon double bond of the vinylsilane occurs with anti-Markovnikov selectivity, yielding the linear regioisomer. researchgate.netnih.gov Competition experiments have revealed that the vinyl group is more reactive than the allyl group in these reactions. researchgate.netnih.gov

The general proposed mechanism involves the formation of an alkyl radical from the alkyl iodide, which then adds to the vinylsilane. The resulting radical intermediate is then trapped to afford the final hydroalkylated product. This radical pathway offers a distinct advantage in controlling the regioselectivity of the addition.

Silylation reactions can also be initiated by radical processes. For instance, the use of triethylborane (B153662) as a radical initiator facilitates the hydrosilylation of alkenes with silanes like phenyldimethylsilane and trichlorosilane. organic-chemistry.org This process also follows an anti-Markovnikov addition pattern. organic-chemistry.org

Single-Electron Oxidation Processes

Vinyl allylsilanes can undergo single-electron oxidation (SET) to form reactive radical cations. rsc.org This process is often initiated by a photocatalyst or a chemical oxidant. rsc.orgresearchgate.net The resulting radical cation is prone to fragmentation, leading to the formation of a carbon-centered radical and a silyl cation. rsc.org This reactivity has been harnessed in various synthetic transformations.

Mechanistic investigations have shown that certain reactions are initiated by the single-electron oxidation of the alkenyl silane (B1218182), as opposed to a radical addition pathway. researchgate.net This distinction is crucial for understanding and predicting the outcome of these reactions. The relatively low oxidation potential of allylsilanes makes them suitable electron donors in photoinduced electron-transfer reactions. rsc.org

Visible-Light Photoredox Catalysis for Allylsilane Transformations

Visible-light photoredox catalysis has emerged as a mild and sustainable method for initiating organic transformations. researchgate.netrsc.orgresearchgate.net This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer with a substrate to generate reactive intermediates. researchgate.net In the context of allylsilanes, photoredox catalysis provides a powerful platform for a variety of transformations. rsc.orgresearchgate.net

Organosilicon compounds, including this compound, can be converted into silicon or carbon radicals under photoredox conditions. sioc-journal.cn These radicals can then participate in a range of reactions, such as hydrosilylation, difunctionalization of alkenes and alkynes, and cross-coupling reactions. sioc-journal.cn

A key feature of these photoredox-catalyzed reactions is the ability to generate radicals under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures. rsc.org The photocatalyst, upon excitation by light, can either oxidize or reduce the allylsilane, initiating a catalytic cycle. rsc.org For example, the merger of photoredox catalysis with nickel catalysis has enabled the cross-coupling of C(sp3)–COOH and C(sp3)–H bonds with aryl halides. okstate.edu

The versatility of this approach is highlighted by the development of various photoredox-induced transformations of allylsilanes, including their reaction with C(sp2) centers of arenes and carbonyls, as well as C(sp3) carbon functionalities. rsc.org

Sigmatropic Rearrangements and Silyl Migrations

Sigmatropic rearrangements and silyl migrations represent another important class of reactions for this compound, allowing for the skeletal reorganization of the molecule and the formation of new carbon-carbon and carbon-silicon bonds.

Acetylenic Sila-Cope Rearrangement Mechanisms

The sila-Cope rearrangement is a silicon-variant of the well-known Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift. masterorganicchemistry.comacs.org In the context of vinyl allylsilanes bearing an acetylenic moiety, the acetylenic sila-Cope rearrangement provides a stereoselective route to functionalized vinylsilanes. figshare.com

This rearrangement can be catalyzed by transition metals, such as gold(I). figshare.comnih.gov The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne, which facilitates the subsequent sigmatropic rearrangement. The presence of a nucleophile, such as phenol (B47542) or methanol (B129727), can trap the rearranged intermediate, leading to the stereoselective formation of vinylsilanes or cyclic vinylsilanes, respectively. figshare.com

The sila-Cope rearrangement itself is a pericyclic reaction that proceeds through a cyclic, six-electron transition state, in accordance with the principles of orbital symmetry. masterorganicchemistry.com

Concerted vs. Stepwise Mechanisms in Silyl Migrations

The mechanism of silyl migrations, particularly rsc.orgresearchgate.net-migrations, has been a subject of detailed investigation. These migrations can proceed through either a concerted or a stepwise pathway, and the operative mechanism can depend on the substrate and reaction conditions. thieme-connect.depsiberg.com

A concerted mechanism involves a single transition state where bond breaking and bond formation occur simultaneously. psiberg.com In contrast, a stepwise mechanism involves the formation of one or more reactive intermediates, such as a radical pair or an ionic species. psiberg.comnih.gov

Theoretical studies on the 1,3-silyl migration in allylsilane have revealed the existence of two possible concerted pathways, leading to either retention or inversion of stereochemistry at the silicon center. mdpi.comacs.org Ab initio molecular orbital calculations have shown that the transition state for the retention pathway is generally lower in energy. acs.org However, the introduction of a π-system, such as a vinyl group, on the silicon atom can stabilize the transition state for inversion. acs.org

The distinction between concerted and stepwise mechanisms is crucial for understanding the stereochemical outcome of the reaction. thieme-connect.de For a concerted shift, a specific anti-periplanar orientation of the migrating and leaving groups is often favored to maximize orbital overlap. thieme-connect.de In a stepwise process involving a carbocation intermediate, the stereochemical outcome may be less predictable due to the potential for conformational changes in the intermediate.

The Wittig rearrangement, a related transformation, can also proceed through either a concerted researchgate.netresearchgate.net-sigmatropic shift or a stepwise researchgate.netrsc.org-migration involving a radical/radical anion pair. nih.gov The factors governing the regioselectivity between researchgate.netrsc.org- and researchgate.netrsc.org-Wittig rearrangements remain an active area of research. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanistic intricacies of this compound reactivity. These theoretical studies provide detailed insights into reaction pathways, transition state structures, and the potential intermediacy of high-energy species.

DFT calculations have been extensively employed to understand and predict the reaction pathways and selectivity in reactions involving vinyl allylsilanes. These calculations allow for the exploration of various possible mechanisms and the identification of the most energetically favorable routes.

In the context of metal-catalyzed reactions, DFT studies have been crucial in explaining the origins of regio- and stereoselectivity. For instance, in the molybdenum-catalyzed hydrosilylation of allenes to produce linear allylsilanes, DFT calculations (using functionals like B3LYP-D3 and M06) were performed to investigate the reaction mechanism. acs.org The calculations revealed that the reaction likely proceeds through a concerted hydromolybdation/Si–H oxidative addition pathway, leading to a (π-allyl)molybdenum intermediate. acs.org The subsequent reductive elimination from this intermediate favors the formation of the linear allylsilane over the branched isomer due to lower energy transition states. acs.org

Similarly, in manganese-catalyzed dehydrogenative silylation of alkenes, DFT calculations helped to uncover two parallel inner-sphere reaction pathways. acs.orgorganic-chemistry.org These computational insights, combined with experimental data, provided a comprehensive understanding of how different alkenes are selectively converted into either E-vinylsilanes or allylsilanes. acs.orgorganic-chemistry.org

The table below summarizes representative applications of DFT in studying this compound reaction pathways.

| Reaction | Catalyst/Reagent | Computational Method | Key Findings |

| Hydrosilylation of Allenes | Molybdenum-carbonyl complex | B3LYP-D3, M06 | Favors a concerted hydromolybdation/Si-H oxidative addition pathway leading to linear allylsilanes. acs.org |

| Dehydrogenative Silylation of Alkenes | Manganese(I) bisphosphine complex | DFT | Elucidated two parallel inner-sphere pathways for the selective formation of E-vinylsilanes and allylsilanes. acs.orgorganic-chemistry.org |

| acs.orgacs.org-Allyl Cyanate Rearrangement | N/A (Thermal) | DFT | Rationalized the complete 1,3-chirality transfer in the synthesis of α-amino allylsilanes. univ-rennes.frnih.gov |

A critical aspect of computational studies is the analysis of transition state (TS) structures and their associated energies. This information is fundamental to understanding reaction kinetics and selectivity.

Theoretical studies on the 1,3-sigmatropic silyl migration in allylsilanes have shown that the reaction proceeds concertedly through a four-membered cyclic transition structure without the formation of intermediates. mdpi.com The calculated activation energy and retention of stereochemistry at the silicon center are in good agreement with experimental observations. mdpi.com The transition state is characterized as an electrocyclic sigmatropic rearrangement. mdpi.com

In the molybdenum-catalyzed hydrosilylation of allenes, the analysis of transition state geometries and energies was key to understanding the observed selectivity. acs.org The transition state leading to the linear allylsilane was found to be significantly lower in energy (by as much as 10 kcal/mol) than the transition states leading to the branched isomer. acs.org

The following table presents data on calculated transition state energies for selected reactions.

| Reaction | Transition State | Calculated Activation Energy (kcal/mol) | Key Structural Features |

| 1,3-Silyl Migration in Allylsilane | Four-membered cyclic TS | Varies with substituents | Concerted, retention of stereochemistry at silicon. mdpi.com |

| Mo-catalyzed Hydrosilylation of Allenes | TS for linear product formation | 52.5 | Lower in energy than the TS for branched product formation. acs.org |

| acs.orgacs.org-Sigmatropic Rearrangement of N-acetyl-N-phenylamino cyanate | Cyclic TS | 8 | Low activation barrier leading to spontaneous rearrangement. acs.org |

The potential involvement of high-energy vinyl carbocations as intermediates in reactions of vinyl-containing compounds has been a subject of significant investigation, with computational studies playing a crucial role. While vinyl cations are often considered highly reactive and difficult to study experimentally, theoretical calculations can provide valuable insights into their structure, stability, and reactivity. researchgate.net

Recent studies have explored the generation of vinyl carbocations under various conditions and their subsequent reactions. nih.gov For instance, it has been shown that vinyl cations can be generated from vinyl triflates and engage in intramolecular C-H insertion reactions. nih.gov

In the context of reactions involving allylsilanes, the interaction of electrophiles with the double bond can, in principle, lead to the formation of a β-silyl-stabilized carbocation. scispace.com However, the direct observation of a discrete vinyl carbocation intermediate derived from a vinylsilane in many reactions is not common, and reactions often proceed through concerted or near-concerted pathways. Computational studies can help to distinguish between stepwise mechanisms involving carbocations and concerted pericyclic mechanisms by locating and characterizing the relevant stationary points on the potential energy surface.

While the search results did not provide a direct computational study on vinyl carbocation intermediacy specifically from this compound, the broader research on vinyl cation generation and reactivity provides a framework for understanding their potential role. researchgate.netnih.govcaltech.edu For example, studies on the reactions of carbenium ions with allylsilanes indicate the formation of β-element-stabilized carbenium ions as intermediates. scispace.com

Stereoselective and Regioselective Transformations of Vinyl Allylsilanes

Control of Regioselectivity in Carbon-Carbon Bond Formation

The ability to direct incoming groups to a specific position on a molecule is a cornerstone of modern synthetic chemistry. In vinyl allylsilanes, the electronic properties of the silicon atom play a crucial role in governing the regioselectivity of various transformations.

Site Selectivity in Electrophilic Additions (γ- vs. α-attack)

Electrophilic substitution reactions of allylsilanes are well-established, and the regioselectivity is a direct consequence of the β-carbocation stabilizing effect of the silicon atom. quizlet.com The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β-position through hyperconjugation. wikipedia.org This electronic preference dictates that electrophiles will predominantly attack the γ-carbon of the allyl group. wikipedia.org

In the context of vinyl allylsilanes, this principle holds true. Attack of an electrophile at the γ-position of the allylic double bond leads to the formation of a carbocation intermediate that is β to the silyl (B83357) group. quizlet.com This intermediate is stabilized, facilitating the subsequent elimination of the silyl group to form a new carbon-carbon bond at the γ-position. quizlet.com The use of Lewis acids to activate electrophiles generally ensures that the reaction occurs exclusively at the γ-position of the allylsilane. wikipedia.org

Conversely, α-attack is generally disfavored due to the lack of stabilization for the resulting carbocation. However, under certain conditions, such as those involving fluoride-ion activation, the generation of an allyl anion can occur. wikipedia.org This anionic species can then react at either the α or γ position, leading to a loss of regioselectivity. wikipedia.org The regioselectivity of reactions involving the 1-trimethylsilylallyl carbanion with carbonyl compounds can be controlled by the addition of magnesium bromide, which favors the formation of α-addition alcohols. mcgill.ca

The competition between γ- and α-attack is a critical consideration in the synthetic application of vinyl allylsilanes. The ability to selectively favor one pathway over the other allows for the construction of diverse molecular architectures.

Anti-Markovnikov Selectivity in Hydroalkylation

The hydroalkylation of vinylsilanes and allylsilanes represents another important carbon-carbon bond-forming reaction where regioselectivity is paramount. Nickel-hydride catalyzed hydroalkylation of vinylsilanes and allylsilanes with unactivated alkyl iodides has been shown to proceed with anti-Markovnikov selectivity. organic-chemistry.orgresearchgate.netacs.orgnih.govresearchgate.net This means that the alkyl group adds to the terminal carbon of the double bond, and the hydrogen atom adds to the internal carbon, resulting in the linear product. organic-chemistry.orgacs.orgnih.govresearchgate.net

This outcome is in contrast to related reactions with other substrates like styrene (B11656) or vinyl boronates, which often yield the branched, Markovnikov product. researchgate.netacs.orgnih.govresearchgate.net The reaction is believed to proceed through a radical mechanism, and the regioselectivity is dictated by the nature of the vinyl group rather than by a chain-walking process. organic-chemistry.orgresearchgate.net In a competition experiment, it was demonstrated that the hydroalkylation occurs preferentially at the vinyl group over the allyl group, highlighting the chemoselectivity of this transformation. organic-chemistry.orgresearchgate.netacs.orgnih.gov

| Catalyst System | Substrate | Reagent | Selectivity | Product |

| NiBr₂·DME / Bipyridine ligand | Vinylsilane | Alkyl iodide | anti-Markovnikov | Linear alkylated organosilane |

| NiBr₂·DME / Bipyridine ligand | Allylsilane | Alkyl iodide | anti-Markovnikov | Linear alkylated organosilane |

Regiocontrol in Silylmetalation Processes

Silylmetalation, the addition of a silyl-metal species across a double or triple bond, is a powerful tool for the synthesis of organosilanes. The regiocontrol in the silylcupration of alkynes is a well-studied process where the silyl group adds to the less sterically hindered end of the alkyne. foster77.co.uk This steric preference leads to the formation of a vinylcopper species that can be protonated with retention of configuration, yielding the E-vinylsilane. foster77.co.uk

In the context of allenes, which contain two adjacent double bonds, regioselective hydrosilylation can be achieved by carefully selecting the metal catalyst. nih.gov For instance, nickel-catalyzed hydrosilylation of allenes tends to produce alkenylsilanes, while palladium catalysis favors the formation of allylsilanes. nih.gov This regiochemical outcome is thought to be a result of a switch between a silylmetalation pathway with nickel and a hydrometalation pathway with palladium. nih.gov The ability to control the regioselectivity of silylmetalation processes provides access to a diverse range of vinyl and allyl silane (B1218182) products.

Stereochemical Outcomes in Key Reactions

Beyond regioselectivity, controlling the three-dimensional arrangement of atoms, or stereochemistry, is a fundamental goal in organic synthesis. Vinyl allylsilanes participate in several reactions where the stereochemical outcome is highly predictable and controllable.

Stereospecificity of Electrophilic Substitution Reactions

Electrophilic substitution reactions of vinylsilanes are known to be stereospecific. mcgill.ca This means that the stereochemistry of the starting vinylsilane directly determines the stereochemistry of the resulting alkene product. The reaction proceeds with retention of the double bond geometry. chemtube3d.com This stereospecificity is a consequence of the reaction mechanism, where the electrophile attacks the double bond, leading to a carbocation intermediate that is stabilized by the β-silicon effect. chemtube3d.com The subsequent elimination of the silyl group occurs before any significant bond rotation can take place, thus preserving the original stereochemistry of the double bond. chemtube3d.com

Similarly, electrophilic substitution reactions of chiral allylsilanes can proceed with high diastereoselectivity. The stereogenic center adjacent to the double bond, which bears the silyl group, can effectively control the facial selectivity of the electrophilic attack. iupac.org The products obtained from the addition of electrophiles to either E- or Z-allylsilanes are typically the E-isomers, and the stereochemical integrity of the starting material is largely retained in the products. scielo.org.mx

Retention of Double Bond Geometry

The retention of double bond geometry is a hallmark of many reactions involving vinylsilanes. chemtube3d.com This is particularly evident in electrophilic substitution reactions, where the geometry of the starting vinylsilane is faithfully translated to the product alkene. chemtube3d.com For example, the reaction of a (Z)-vinylsilane with an electrophile will yield a (Z)-alkene, and a (E)-vinylsilane will produce an (E)-alkene.

This principle also extends to other transformations. For instance, in the silylcupration of alkynes followed by quenching with an electrophile like iodine, the resulting vinyl iodide is formed with retention of the double bond geometry. foster77.co.uk Similarly, rhodium-catalyzed decomposition of α-vinyldiazoesters in the presence of silanes produces allylsilanes with complete retention of the stereochemistry of the double bond from the diazo precursor. acs.org This consistent stereochemical outcome is a valuable tool for the synthesis of stereodefined alkenes.

| Reaction Type | Substrate | Outcome |

| Electrophilic Substitution | Vinylsilane | Retention of double bond geometry |

| Silylcupration-Iodination | Alkyne | Retention of double bond geometry in the resulting vinyl iodide |

| Rhodium-catalyzed X-H Insertion | α-Vinyldiazoester | Retention of double bond geometry in the resulting allylsilane |

Enantioselective and Diastereoselective Control in Catalytic Reactions

The creation of stereogenic centers in a controlled manner is a cornerstone of modern organic synthesis. For vinyl allylsilanes, catalytic reactions that establish enantioselectivity and diastereoselectivity are crucial for synthesizing complex, stereodefined molecules. These transformations often rely on chiral catalysts to create new stereocenters, either on the silicon atom or, more commonly, on the organic framework.

A significant area of research involves the catalytic asymmetric functionalization of the allylic moiety. For instance, the palladium-catalyzed asymmetric reduction of 3-alkyl-3-trialkylsilyl-2-propenyl methyl carbonates using formic acid can produce chiral allylsilanes. uwindsor.ca This reaction, when catalyzed by a palladium complex with a chiral monophosphine ligand like (R)-MOP, yields allylsilanes with a stereogenic carbon at the α-position. uwindsor.ca The enantiomeric excess (ee) of the product is highly dependent on the geometry of the starting carbonate. For example, (Z)-carbonates lead to allylsilanes with up to 91% ee, whereas the corresponding (E)-isomers result in lower enantioselectivity. uwindsor.ca This difference is attributed to the greater thermodynamic stability difference between the epimeric anti-π-allylpalladium complex intermediates compared to the syn isomers. uwindsor.ca

Dual catalytic systems combining photoredox and transition metal catalysis have emerged as a powerful tool for stereoselective additions. A chromium/photoredox dual catalytic approach enables the asymmetric addition of allylsilanes to aldehydes, providing an alternative to the classic Hosomi-Sakurai reaction. researchgate.netresearchgate.net This method generates valuable homoallylic alcohols with high levels of enantioselectivity and diastereoselectivity, proceeding through a closed Zimmerman-Traxler transition state. researchgate.netresearchgate.net

Furthermore, the desymmetrization of symmetrical bis(methallyl)silanes represents another strategy for creating chiral silicon centers. An organocatalytic approach using imidodiphosphorimidate (IDPi) catalysts in a reaction with phenols can produce tertiary silyl ethers with "central chirality" on the silicon atom in over 95% yield and up to 94% ee. frontiersin.orgnih.gov

Catalytic enantioselective 1,2-addition of gem-diboronate reagents to aldehydes, catalyzed by a Cu(I)/chiral phosphine (B1218219) ligand system, allows for the construction of two continuous stereogenic centers with excellent diastereo- and enantioselectivity (up to >98:2 dr and 98:2 er). snnu.edu.cn While not directly involving vinyl allylsilanes as substrates, these methods are pertinent as they create stereochemical complexity that can be incorporated into molecules bearing silyl groups.

Below is a table summarizing key findings in enantioselective and diastereoselective catalytic reactions relevant to vinyl allylsilane chemistry.

Table 1: Enantioselective and Diastereoselective Catalytic Reactions

| Reaction Type | Catalyst System | Substrate | Product | Stereoselectivity | Ref |

|---|---|---|---|---|---|

| Asymmetric Reduction | Pd / (R)-MOP-phen | (Z)-3-Trimethylsilyl-1,3-diphenyl-2-propenyl methyl carbonate | (S)-3-Trimethylsilyl-1,3-diphenyl-1-propene | 91% ee | uwindsor.ca |

| Asymmetric Reduction | Pd / (R)-MOP-phen | (E)-3-Trimethylsilyl-1,3-diphenyl-2-propenyl methyl carbonate | (R)-3-Trimethylsilyl-1,3-diphenyl-1-propene | 59% ee | uwindsor.ca |

| Asymmetric Desymmetrization | IDPi Organocatalyst | Benzylbis(methallyl)silane + 2,6-Dimethylphenol | Chiral Tertiary Silyl Ether | >95% yield, 94% ee | frontiersin.orgnih.gov |

| Asymmetric Allylation | Cr/Photoredox | Allylsilane + Aldehyde | Homoallylic Alcohol | High ee and dr | researchgate.netresearchgate.net |

E/Z Selectivity in Allylsilane and Vinylsilane Synthesis

The geometric configuration of the double bonds in both the vinyl and allyl portions of vinyl allylsilanes is critical, as it dictates the stereochemical outcome of subsequent reactions. Consequently, synthetic methods that offer high control over E/Z selectivity are of paramount importance.

E/Z Selectivity in Allylsilane Synthesis

The synthesis of allylsilanes with defined stereochemistry can be achieved through various catalytic methods.

Hydrosilylation of Allenes: This is a highly effective, atom-economical method. The choice of metal catalyst and ligands is crucial for controlling both regioselectivity and E/Z stereoselectivity. d-nb.info For instance, nickel-catalyzed 2,3-hydrosilylation of 1,1-disubstituted allenes can be tuned to produce either (Z)- or (E)-allylsilanes with high selectivity. The use of phenyl dibenzophosphole as a ligand favors the formation of (Z)-allylsilanes, whereas tricyclohexylphosphine (B42057) promotes the synthesis of (E)-allylsilanes. rsc.org A cobalt-based catalyst system has been shown to produce linear (Z)-allylsilanes with exceptional stereoselectivity, often with cis:trans ratios greater than 98:2. d-nb.info Conversely, copper-catalyzed hydrosilylation of terminal allenes can selectively yield (E)-allylsilanes. researchgate.net

Silyl-Heck Reactions: Palladium-catalyzed silylation of terminal alkenes, known as the silyl-Heck reaction, provides a route to terminal allylsilanes with good E:Z ratios. nih.gov For example, the reaction with allyl benzene (B151609) can produce the corresponding allylsilane with >95:5 E:Z selectivity. nih.gov

Rearrangement Reactions: The Still-Wittig rearrangement of (Z)-vinylsilane derivatives can be employed to stereoselectively synthesize (E)-allylsilanes. tandfonline.com

Decarboxylative Silylation: Copper-catalyzed decarboxylative silylation of vinylethylene carbonates (VECs) with silylborane reagents like PhMe₂Si-Bpin affords tri- and tetrasubstituted allylsilanes with high E-selectivity. acs.org

Isomerization: The Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, can catalyze the isomerization of allyl silanes to the thermodynamically more stable internal (E)-alkenyl silanes with high selectivity (e.g., 97:3 E:Z). acs.org

Table 2: Catalytic Control of E/Z Selectivity in Allylsilane Synthesis

| Method | Catalyst System | Substrate | Product Selectivity | Ref |

|---|---|---|---|---|

| Hydrosilylation | Ni / Phenyl dibenzophosphole | 1,1-Disubstituted Allene (B1206475) | (Z)-Allylsilane | rsc.org |

| Hydrosilylation | Ni / Tricyclohexylphosphine | 1,1-Disubstituted Allene | (E)-Allylsilane | rsc.org |

| Hydrosilylation | Co / Phosphine ligand | Terminal Allene | (Z)-Allylsilane (>98:2) | d-nb.info |

| Silyl-Heck | Pd(dba)₂ / P(Cy)₃ | Allyl Benzene | (E)-Allylsilane (>95:5) | nih.gov |

| Decarboxylative Silylation | Cu / Ligand | Vinylethylene Carbonate | (E)-Allylsilane | acs.org |

E/Z Selectivity in Vinylsilane Synthesis

The synthesis of vinylsilanes also faces the challenge of controlling stereoselectivity. researchgate.net

Hydrosilylation of Alkynes: This is one of the most common and atom-economical methods for preparing vinylsilanes. researchgate.net The stereochemical outcome is highly dependent on the catalyst.

Z-Selectivity: Monothiolate-bridged dirhodium complexes can catalyze the hydrosilylation of terminal alkynes to give β-(Z)-vinylsilanes. organic-chemistry.org Similarly, manganese-photocatalyzed hydrosilylation provides a wide range of (Z)-vinylsilanes via an anti-Markovnikov addition. organic-chemistry.org

E-Selectivity: In contrast, certain iron complexes can produce (E)-vinylsilanes. organic-chemistry.org A manganese(I) complex enables the dehydrogenative silylation of terminal alkenes to selectively form E-vinylsilanes. organic-chemistry.org

Rearrangement Reactions: A gold(I)-catalyzed acetylenic sila-Cope rearrangement of acetylenic allylsilanes allows for the stereoselective synthesis of vinylsilanes. nih.gov

Silyl-Heck Reactions: The palladium-catalyzed silyl-Heck reaction of styrenes and related substrates using silyl halides is a highly practical method for accessing E-β-silyl styrenes with complete geometric selectivity. nih.gov

Table 3: Catalytic Control of E/Z Selectivity in Vinylsilane Synthesis

| Method | Catalyst System | Substrate | Product Selectivity | Ref |

|---|---|---|---|---|

| Hydrosilylation | Dirhodium Complexes | Terminal Alkyne | β-(Z)-Vinylsilane | organic-chemistry.org |

| Hydrosilylation | Mn-Photocatalyst | Terminal Alkyne | (Z)-Vinylsilane | organic-chemistry.org |

| Dehydrogenative Silylation | Mn(I) Complex | Terminal Alkene | (E)-Vinylsilane | organic-chemistry.org |

| Silyl-Heck | Pd(OAc)₂ / DavePhos | Styrene + TMSI | (E)-β-Trimethylsilylstyrene | nih.gov |

Advanced Synthetic Applications of Vinyl Allylsilanes in Complex Molecule Construction

Carbon-Carbon Bond Forming Reactions

Hosomi-Sakurai Allylation of Carbonyl Compounds

| Carbonyl Substrate | Lewis Acid Catalyst | Product Type | Key Feature |

| Aldehydes | TiCl₄, SnCl₄, BF₃·OEt₂ | Homoallylic Alcohols | High regioselectivity for γ-attack. nrochemistry.com |

| Ketones | TiCl₄, AlCl₃ | Homoallylic Alcohols | Formation of a silyl-stabilized carbocation intermediate. nrochemistry.com |

| α,β-Unsaturated Aldehydes | TiCl₄ | 1,2-Addition Product | Preferential attack at the carbonyl carbon. nrochemistry.com |

| α,β-Unsaturated Ketones | TiCl₄ | Conjugate Addition Product | 1,4-addition is often favored. wikipedia.orgwikipedia.org |

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between organosilanes and organic halides. researchgate.net Vinylsilanes, including vinyl allylsilanes, are effective coupling partners in this reaction, providing a reliable alternative to other well-known cross-coupling methods like the Suzuki, Stille, and Negishi reactions. researchgate.net The reaction typically requires an activator, such as a fluoride (B91410) source or a base, to generate a more nucleophilic silicate (B1173343) species.

In the context of vinyl allylsilanes, the Hiyama coupling allows for the introduction of the vinyl group onto various organic scaffolds. Recent developments have focused on expanding the scope of this reaction to include more stable and easily handled organosilanes. sioc-journal.cn For instance, palladium-catalyzed cross-coupling of aryl vinylsilanes with aryl halides has been reported to form biaryl compounds with good functional group compatibility. sioc-journal.cn The development of conditions for the cross-coupling of sterically hindered tetrasubstituted vinyl silanes represents a significant advancement, enabling the stereospecific synthesis of complex alkenes. researchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Bond Formed |

| Aryl Vinylsilane | Aryl Halide | Palladium Catalyst | Aryl-Aryl |

| Vinyl Allylsilane | Organic Halide | Palladium Catalyst / Activator | Vinyl-Aryl/Alkyl |

| Tetrasubstituted Vinyl Silane (B1218182) | Aryl Halide | Palladium Catalyst | Tetrasubstituted Alkene |

Conjugate Addition Reactions

Vinyl allylsilanes are proficient nucleophiles in conjugate addition reactions, particularly with α,β-unsaturated ketones. wikipedia.orgscispace.com This reactivity is a key feature of the Hosomi-Sakurai reaction when applied to enone substrates. wikipedia.org Under Lewis acid catalysis, the allylsilane adds to the β-position of the enone, leading to the formation of a δ,ε-enone after the reaction sequence. scispace.com

The intermediate formed after the initial conjugate addition is an enolate, which can be trapped with various electrophiles, allowing for the formation of an additional carbon-carbon bond in a single operation. scispace.com This strategy has been applied in the synthesis of complex natural products. scispace.com While allylsilanes readily undergo conjugate addition, it has been noted that most allylsilanes, with the exception of the more nucleophilic 2-methallyltrimethylsilane, may not be sufficiently reactive for conjugate addition to vinyl diazonium ions under certain conditions. rsc.org

Annulation Reactions with Bicyclo[1.1.0]butanes

A recent advancement in the application of vinyl allylsilanes is their use in annulation reactions with strained ring systems like bicyclo[1.1.0]butanes (BCBs). researchgate.net Lewis acid-catalyzed formal [2π+2σ] and [4π+2σ] cycloadditions between allylsilanes (or 2-vinyl allylsilanes) and BCBs have been developed. researchgate.netchemrxiv.org These reactions provide access to medicinally relevant bridged bicyclic scaffolds, such as functionalized bicyclo[2.1.1]hexanes (BCHs) and bicyclo[4.1.1]octanes (BCOs). researchgate.netchemrxiv.org

The reaction is initiated by the nucleophilic addition of the allylsilane to the Lewis acid-activated BCB, which forms a zwitterionic intermediate. researchgate.netchemrxiv.org This intermediate then undergoes a cyclization step to yield the final bicyclic product. chemrxiv.org This methodology is significant as it provides a formal cycloaddition of simple alkenes and BCBs, expanding the synthetic toolbox for constructing these C(sp³)-rich carbocycles. researchgate.netchemrxiv.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| Allylsilane | Bicyclo[1.1.0]butane | Lewis Acid | Bicyclo[2.1.1]hexane | Formal [2π+2σ] Cycloaddition |

| 2-Vinyl allylsilane | Bicyclo[1.1.0]butane | Lewis Acid | Bicyclo[4.1.1]octane | Formal [4π+2σ] Cycloaddition |

Carbonyl-Ene Reactions (Intermolecular and Intramolecular)

Vinyl allylsilanes can participate as the "ene" component in carbonyl-ene reactions. arkat-usa.org While intermolecular versions are known, the intramolecular carbonyl-ene reaction of oxo-allylsilanes has emerged as a powerful strategy for carbocyclic annulation. arkat-usa.orgresearchgate.net These reactions can be promoted either thermally or by Lewis acids, with the latter generally requiring milder conditions. arkat-usa.org

In these reactions, a hydrogen atom from the allylic position is transferred to the carbonyl oxygen, accompanied by the formation of a new carbon-carbon bond. arkat-usa.org The presence of the silyl (B83357) group can influence the stereochemical outcome of the reaction. researchgate.net Depending on the substrate structure, two modes of reactivity can be observed: a standard ene reaction that retains the silyl group, or an allylsilane-terminated cyclization that involves the elimination of the silicon moiety. researchgate.net The intramolecular carbonyl-ene reaction of allylsilanes has proven to be a highly attractive methodology for the efficient construction of functionalized ring systems. arkat-usa.org

C-H Insertion Reactions of Vinyl Carbocations

The generation of high-energy, dicoordinated vinyl carbocations and their subsequent trapping in C-H insertion reactions represents a modern frontier in organic synthesis. caltech.educhemrxiv.org It has been demonstrated that these reactive intermediates can be generated catalytically and can engage in intramolecular sp³ C-H insertion reactions. chemrxiv.orgnih.gov This provides a novel, transition-metal-free platform for C(sp³)-H functionalization. nih.gov

Recent work has shown that these reactions can be performed with a high degree of enantioselectivity using chiral organocatalysts, such as imidodiphosphorimidates. nih.gov The confined active site of these catalysts not only controls the stereochemistry but also broadens the scope of substrates that can undergo vinyl cation C-H insertion. nih.gov Furthermore, vinyl carbocations have been shown to be trapped by external nucleophiles like allylsilanes, expanding their synthetic utility in C-C bond formation. escholarship.org

Functional Group Interconversions and Derivatization

Vinyl allylsilanes are versatile intermediates in organic synthesis, amenable to a wide array of functional group transformations. These reactions leverage the unique electronic properties conferred by the silicon atom, particularly its ability to stabilize adjacent carbocations (the β-silicon effect) and its role as an excellent leaving group in desilylation processes.

Desilylative Transformations

The carbon-silicon (C-Si) bond in vinyl and allylsilanes is susceptible to cleavage by electrophiles, a process known as desilylation or, more specifically, proto- or halodesilylation depending on the electrophile. colab.ws This reactivity is central to their synthetic utility, allowing the silyl group to act as a "masked" functional group. colab.wsresearchgate.net The reaction is generally initiated by the attack of an electrophile on the double bond, leading to the formation of a β-silyl-stabilized carbocation. mdpi.commdpi.org Subsequent elimination of the silyl group is facile and results in the formation of a new carbon-carbon or carbon-heteroatom bond. mdpi.comrsc.org

Protodesilylation, the replacement of a silyl group with a proton, can occur under acidic conditions. Studies on the mechanism of protodesilylation of bis-silylated propenes have shown that a cationic intermediate is involved, confirming the role of the β-silicon effect in these transformations. rsc.org The silyl group can also be replaced by various other electrophiles, including halogens and carbon electrophiles, making desilylative transformations a cornerstone of allylsilane chemistry. researchgate.netresearchgate.net This reactivity allows for the stereospecific introduction of a wide range of functionalities. researchgate.netresearchgate.net

Conversion to Vinyl Halides and Unsaturated Carbonyls

Vinylsilanes serve as effective precursors for the stereoselective synthesis of vinyl halides and α,β-unsaturated carbonyl compounds. mcgill.ca The electrophilic substitution reactions of trisubstituted vinylsilanes, in particular, proceed stereospecifically, allowing for the synthesis of geometrically defined alkenes. mcgill.ca

The conversion to vinyl halides typically involves the reaction of the vinylsilane with a halogen electrophile such as iodine monochloride (ICl), bromine (Br₂), or N-bromosuccinimide (NBS). mcgill.cawikipedia.org The reaction proceeds via an addition-elimination mechanism where the electrophilic halogen adds to the double bond, and subsequent elimination of the silyl group and a halide ion yields the vinyl halide with retention of configuration. A general scheme for this conversion is shown below:

Scheme 1: General Conversion of Vinylsilanes to Vinyl Halides

Similarly, acylation of vinylsilanes with acyl halides in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), provides a direct route to α,β-unsaturated ketones. mcgill.ca This reaction, known as a Friedel-Crafts-type acylation, is also stereospecific. The vinylsilane attacks the acylium ion generated in situ, leading to a β-silyl-stabilized carbocation intermediate which then eliminates the silyl group to afford the enone. mcgill.ca

Recent methods have also demonstrated the synthesis of Z-alkenyl halides through the catalytic cross-metathesis of vinylsilanes with dihaloethenes, further expanding the toolkit for accessing these valuable synthetic intermediates. core.ac.uk

Generation of 1,3-Dienes from Carbonyl Compounds

A key application of allylsilane chemistry is the conversion of carbonyl compounds into 1,3-dienes. This transformation can be achieved through a Peterson olefination-type reaction sequence. The process begins with the deprotonation of an allylsilane to generate a 1-silylallyl carbanion. This carbanion then reacts with a carbonyl compound (an aldehyde or ketone) in a nucleophilic addition. mcgill.ca

The regioselectivity of this addition can be controlled. For instance, the reaction of the 1-trimethylsilyl-allyl carbanion with carbonyl compounds, when controlled by the addition of magnesium bromide, predominantly yields the α-addition alcohol. mcgill.ca This alcohol intermediate can then undergo a subsequent elimination of the triorganosilyloxy group (R₃SiO⁻) to furnish the corresponding 1,3-diene. mcgill.ca This method provides a reliable pathway for constructing conjugated diene systems, which are important building blocks in synthetic chemistry, particularly for Diels-Alder reactions. organic-chemistry.orgmdpi.com

Cohalogenation and Haloacetoxylation without Silyl Group Loss

While desilylation is a common reaction pathway for vinyl and allylsilanes, under specific conditions, addition reactions across the double bond can occur without the loss of the silyl group. mdpi.comresearchgate.net This alternative reactivity pattern significantly broadens the synthetic utility of these organosilicon compounds.

Researchers have developed methods using polymer-supported electrophilic halogenating reagents that promote the smooth 1,2-addition to vinyl and allylsilanes. mdpi.commdpi.orgresearchgate.net For example, polymer-bound haloate(I) complexes have been shown to react with vinyl and allylsilanes to yield 1,2-cohalogenation and haloacetoxylation products, respectively, with the silyl group remaining intact. researchgate.netresearchgate.netdoaj.org This outcome is in contrast to many solution-phase iododesilylation methods that use reagents like ICl or N-iodosuccinimide (NIS), which typically lead to cleavage of the C-Si bond. mdpi.commdpi.org

| Alkene Substrate | Reagent (eq.) | Product | Yield (%) | Purity (%) | Reference |

| 1-Trimethylsilyl-cyclohexene | Polymer-I(OAc)₂ (4) | 1-Acetoxy-2-iodo-1-trimethylsilyl-cyclohexane | 76 | >99 | mdpi.org |

| Allyl-trimethylsilane | Polymer-I(OAc)₂ (2.5) | 2-Acetoxy-1-iodo-3-trimethylsilyl-propane | 68 | >99 | mdpi.org |

| Allyl-triphenylsilane | Polymer-I(OAc)₂ (2.5) | 2-Acetoxy-1-iodo-3-triphenylsilyl-propane | 45 | >99 | mdpi.org |

| 3-Phenyl-allyl-trimethylsilane | Polymer-I(OAc)₂ (2.5) | 2-Acetoxy-1-iodo-3-phenyl-3-trimethylsilyl-propane | 65 | >99 | mdpi.org |

Construction of Ring Systems and Polycyclic Architectures

The unique reactivity of vinyl allylsilanes makes them powerful tools for the construction of complex cyclic and polycyclic frameworks. The silyl group can act as a powerful stereodirecting group and a precursor for further functionalization, enabling elegant and efficient cyclization strategies.

Ring-Forming Reactions Utilizing Allylsilane Derivatives

Allylsilane derivatives are widely employed in a variety of ring-forming reactions, including intramolecular carbonyl-ene reactions, Lewis acid-catalyzed cyclizations, and annulation strategies. researchgate.netarkat-usa.orgmmu.ac.uk The ability of the silicon atom to stabilize a developing positive charge at the β-position is a key factor that controls the rate and stereoselectivity of these cyclizations. arkat-usa.org

One powerful strategy involves the intramolecular cyclization of oxo-allylsilanes, which can be prepared via the silylcupration of allenes followed by trapping with α,β-unsaturated carbonyl compounds. researchgate.netbeilstein-journals.org These functionalized allylsilanes undergo highly stereocontrolled silicon-assisted intramolecular cyclizations in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to form five-, six-, and seven-membered rings. researchgate.netbeilstein-journals.org

Epoxy allylsilanes are also valuable precursors for biomimetic cyclizations. cdnsciencepub.com Treatment with a Lewis acid can trigger a cascade reaction, where the allylsilane activates the olefin for cyclization and regioselectively produces an exocyclic methylene (B1212753) group, as demonstrated in a concise synthesis of karahana ether. cdnsciencepub.com Furthermore, allylsilanes participate in reactions with cyclic intermediates, such as glycal-derived episulfonium ions, to stereoselectively form complex C-glycosides, which are important carbohydrate analogs. ingentaconnect.com The development of rhodium-catalyzed reactions of hydrosilanes with cyclopropenes has also provided access to bifunctional allylic derivatives that can be used in the intramolecular synthesis of cyclic O-Si-linked compounds. uniovi.es

| Cyclization Precursor Type | Reaction Conditions | Ring Size Formed | Key Features | Reference(s) |

| Oxo-allylsilanes | Lewis Acid (e.g., TiCl₄) | 5, 6, 7 | High stereocontrol, annulation strategy | researchgate.net, beilstein-journals.org |

| Epoxy allylsilanes | Lewis Acid | 5 | Biomimetic, regioselective exocyclic methylene formation | cdnsciencepub.com |

| Allylsilane & Glycal-derived episulfonium ion | Lewis Acid | 6 (in C-glycoside) | Stereoselective C-C bond formation | ingentaconnect.com |

| Hydrosilane & Cyclopropene (intramolecular) | Rh(II) catalyst | 5, 6 | Atom economical, synthesis of cyclic O-Si ethers | uniovi.es |

| Diene-allylsilanes | Ring-Closing Metathesis (RCM) | Various | Access to exo-methylene cyclic compounds after desilylation | researchgate.net, researchgate.net |

Synthesis of Carbo- and Heterocycles

The unique reactivity of vinyl allylsilanes makes them powerful building blocks in the construction of a wide array of cyclic systems. Their ability to undergo intramolecular reactions and participate in cycloadditions under various catalytic conditions has been exploited for the stereocontrolled synthesis of both carbocycles and heterocycles. acs.orgnih.gov

Intramolecular cyclization reactions involving vinyl allylsilanes are a cornerstone for forming five-, six-, and seven-membered rings. uva.esresearchgate.net One prominent strategy is the intramolecular carbonyl-ene reaction of oxo-allylsilanes, which provides an effective pathway for carbocyclic annulation. arkat-usa.orgresearchgate.net For instance, the acid-catalyzed cyclization of allylsilane-ketones can yield cyclopentenols with the silyl group intact. arkat-usa.org Furthermore, functionalized allylsilanes, often prepared via silylcupration of allenes, can contain both a nucleophilic allylsilane unit and an electrophilic group within the same molecule, predisposing them to annulation processes. uva.esresearchgate.net This has been applied to the stereoselective synthesis of methylenecylopentanols from allylsilyl aldehydes or ketones. uva.es

Lewis acid-catalyzed annulations represent another major application. A notable example is the triflimide-catalyzed reaction of benzylic alcohols with allylsilanes to produce complex indane and tetralin structures. rsc.org This method allows for the rapid assembly of products with up to three contiguous stereocenters from simple starting materials. rsc.org The structure of the resulting carbocycle—either an indane or a tetralin—can be controlled by the choice of the allylsilane reagent. rsc.org Similarly, Lewis acids like titanium tetrachloride (TiCl₄) can mediate the [3+2]-cycloaddition of vinyl azides with allylsilanes to furnish nitrogen-containing heterocycles such as dihydropyrroles and pyrroles. ntu.edu.sg

Recent advancements have introduced novel catalytic systems to expand the scope of these cyclizations. Singly occupied molecular orbital (SOMO) catalysis, for example, enables the intramolecular asymmetric cyclization of aldehydes bearing a pendent allylsilane. princeton.edu This process involves the oxidation of a chiral enamine intermediate to a 3π-electron radical cation, which then undergoes enantioselective cyclization to form five-, six-, and seven-membered carbocycles, as well as heterocycles like tetrahydropyrans and piperidines. princeton.edu

Vinyl allylsilanes are also key participants in palladium-catalyzed reactions. The intramolecular Mizoroki-Heck reaction can be adapted to use allylsilanes as coupling partners, allowing for the generation of tertiary stereocenters in the synthesis of heterocycles like tetrahydroisoquinolines. chim.it Additionally, intramolecular allyl-aryl cross-coupling reactions between aryl electrophiles and tethered allylboronates (a related class of reagents) have been developed, though similar couplings with allylsilanes are also established for forming carbo- and heterocyclic products. acs.org

The synthesis of sulfur-containing heterocycles has also been achieved using allylsilane chemistry. Oxidative cyclization of vinyl sulfides, initiated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), generates a thiocarbenium ion that can be trapped intramolecularly by an allylsilane nucleophile to form substituted tetrahydrothiophenes with good stereocontrol. nih.gov

Table 1: Selected Cyclization Reactions Using Vinyl Allylsilanes

| Ring System | Reaction Type | Key Reagents/Catalyst | Starting Material Type | Product Type | Ref. |

|---|---|---|---|---|---|

| Carbocycle (Indane/Tetralin) | Friedel–Crafts Annulation | Triflimide (HNTf₂) | Benzylic alcohol, Allylsilane | Indane or Tetralin | rsc.org |

| Carbocycle (Cyclopentane) | SOMO-catalyzed Cyclization | Chiral amine, Oxidant (e.g., CAN) | Aldehyde with pendent allylsilane | α-allylated Cyclopentane | princeton.edu |

| Heterocycle (Dihydropyrrole) | [3+2] Cycloaddition | Titanium tetrachloride (TiCl₄) | Vinyl azide, Allylsilane | Dihydropyrrole | ntu.edu.sg |

| Heterocycle (Tetrahydrothiophene) | Oxidative Cyclization | DDQ, MeNO₂ | Vinyl sulfide (B99878) with pendent allylsilane | Tetrahydrothiophene | nih.gov |

| Heterocycle (Indolizidine) | N-Acyliminium Ion Cyclization | Lewis Acid (e.g., Formic Acid) | N-pentenylsuccinimide, Allyltrimethylsilane (B147118) | Indolizidine | beilstein-journals.org |

Total Synthesis of Biologically Active Natural Products

The strategic incorporation of this compound moieties into synthetic intermediates has proven to be a powerful tactic for the total synthesis of complex, biologically active natural products. frontiersin.orgnih.gov The predictable reactivity and stereochemical control offered by allylsilane-based transformations, particularly the Hosomi-Sakurai reaction, have been instrumental in constructing key structural motifs. nih.govjst.go.jp

A prominent example is the total synthesis of the indolizidine alkaloid (±)-tashiromine . beilstein-journals.orgresearchgate.net A key step in this synthesis involves an intramolecular addition of an allylsilane to an N-acyliminium ion. beilstein-journals.org The required functionalized allylsilane precursor was constructed efficiently using olefin cross-metathesis between N-pentenylsuccinimide and allyltrimethylsilane. Subsequent reduction and treatment with formic acid generated the N-acyliminium ion, which underwent a highly diastereoselective cyclization, driven by the pendant allylsilane, to form the core indolizidine skeleton. The terminal vinyl group introduced by the allylsilane then served as a handle for conversion to the hydroxymethyl side chain of the final natural product. beilstein-journals.org

The synthesis of the chloroquine-potentiating indole (B1671886) alkaloid malagashanine showcases a highly stereoselective cascade annulation involving an allylsilane. rsc.org The synthesis of the tetracyclic core hinged on the geometry of the allylsilane precursor. It was discovered that the cascade cyclization of an N-tosyl-O-TMS-aminol with boron trifluoride etherate (BF₃·OEt₂) proceeded through a boat-like transition state. Consequently, the synthesis of an E-allylsilane was required to establish the correct relative stereochemistry at the C16 position of the natural product. This high fidelity in translating the olefin geometry of the allylsilane into the stereochemistry of the final complex ring system was critical to the success of the synthesis. rsc.org

Vinyl allylsilanes have also been employed in the synthesis of marine natural products. The synthesis of poitediol , a sesquiterpene with a [5-8] bicyclic structure, utilized an allylsilane ring-closing metathesis (RCM) strategy. beilstein-journals.org An allylsilane diene, prepared from cyclopentenone, underwent RCM using a Grubbs second-generation catalyst to form the eight-membered ring. The silyl group in the resulting bicyclic product was then leveraged for further transformation, via oxidation and desilylation, to install the exocyclic methylene group characteristic of the natural product. beilstein-journals.org

The intramolecular Hosomi-Sakurai reaction has been featured in the synthesis of several natural products, including (–)-Heliespirone A . frontiersin.orgjst.go.jp The strategy involved constructing the complete carbon framework through a conjugate addition cyclization of a substrate containing both an allylsilane and a p-benzoquinone moiety. Treatment of this precursor with tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) as a catalyst induced the intramolecular allylation, forming the key oxaspirocyclic core of the heliespirone family with good diastereoselectivity. frontiersin.orgjst.go.jp

The synthesis of the antibiotic platensimycin also features a crucial step involving an allylsilane. nih.gov An iodine(III)-mediated oxidative cyclization of a phenolic allylsilane was used to construct a key spirocyclic intermediate. This transformation proceeded efficiently in the presence of reagents like phenyliodine(III) diacetate (PhI(OAc)₂), demonstrating the utility of allylsilane nucleophiles in complex fragment couplings even under oxidative conditions. nih.gov

Table 2: Use of Vinyl Allylsilanes in the Total Synthesis of Natural Products

| Natural Product | Biological Activity | Key Reaction Involving Allylsilane | Purpose of Allylsilane | Key Reagents | Ref. |

|---|---|---|---|---|---|

| (±)-Tashiromine | Alkaloid | Intramolecular N-acyliminium ion cyclization | Formation of indolizidine core; vinyl handle | Formic Acid | beilstein-journals.orgresearchgate.net |

| Malagashanine | Chloroquine Potentiator | Cascade Annulation | Stereocontrolled formation of tetracyclic core | BF₃·OEt₂ | rsc.org |

| Poitediol | Marine Sesquiterpene | Ring-Closing Metathesis (RCM) | Formation of 8-membered ring; precursor to exo-methylene | Grubbs II Catalyst | beilstein-journals.org |

| (–)-Heliespirone A | Allelopathic | Intramolecular Hosomi-Sakurai Reaction | Construction of oxaspirocyclic framework | TBSOTf | frontiersin.orgjst.go.jp |

| Platensimycin | Antibiotic | Oxidative Phenolic Cyclization | Formation of spirocyclic core | PhI(OAc)₂ | nih.gov |

Emerging Trends and Future Directions in Vinyl Allylsilane Chemistry

Development of Novel Catalytic Systems

The synthesis and functionalization of vinyl allylsilanes are heavily reliant on catalytic processes. Recent advancements are moving beyond traditional noble metal catalysts towards more sustainable and efficient systems.

A significant area of development is the refinement of the palladium-catalyzed silyl-Heck reaction, a key method for producing allylsilanes from terminal alkenes. nih.gov Initial protocols often suffered from moderate yields due to competitive isomerization of the alkene starting material. nih.gov To address this, second-generation catalyst systems have been rationally designed. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine (B8288908) has been shown to suppress alkene isomerization, leading to dramatically improved yields of the desired allylsilane products. nih.govacs.org These improved systems provide excellent selectivity for E-allylsilanes from a wide range of α-olefin substrates. nih.gov

Beyond palladium, catalysts based on earth-abundant metals are gaining prominence. nih.gov Cobalt-based systems, in particular, have demonstrated high regio- and stereoselectivity in the hydrosilylation of allenes to produce (Z)-allylsilanes. nih.gov Similarly, manganese(I) complexes have been employed for the dehydrogenative silylation of terminal alkenes, offering an alternative route to allylsilanes at room temperature. organic-chemistry.org In a different approach, copper-catalyzed hydrosilylation of terminal allenes has been developed specifically to access trisubstituted (E)-allylsilanes, a product that is challenging to obtain via other methods. researchgate.net This reaction proceeds under mild conditions and demonstrates that the E-selectivity is kinetically controlled by the catalyst. researchgate.net

| Catalyst System | Reaction Type | Substrate | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine | Silyl-Heck Reaction | α-Olefins | (E)-Allylsilanes | Suppresses alkene isomerization, leading to high yields (e.g., 98%). | nih.govacs.org |

| Co(acac)₂ / Xantphos | Hydrosilylation | Terminal Allenes | (Z)-Allylsilanes | Excellent stereoselectivity (Z:E = 99:1) with primary and secondary hydrosilanes. | nih.gov |

| Copper Catalyst | Hydrosilylation | Terminal Allenes | (E)-Allylsilanes | Provides efficient access to trisubstituted (E)-allylsilanes under mild conditions. | researchgate.net |

| Bench-stable Mn(I) complex | Dehydrogenative Silylation | Aliphatic Alkenes | Allylsilanes | Efficient and selective conversion at room temperature. | organic-chemistry.org |

Exploration of Unconventional Reactivity Modes

While the classical reactivity of vinyl allylsilanes involves electrophilic substitution at the γ-position, current research is uncovering novel modes of transformation. wikipedia.org These unconventional pathways expand the synthetic toolbox and enable the construction of complex molecules from simple precursors.

One such area is the application of visible-light photoredox catalysis. researchgate.net This strategy allows for the activation of allylsilanes under mild, light-irradiated conditions to engage in reactions with various carbon-centered functionalities, opening new avenues for C-C bond formation. researchgate.net Another non-traditional approach involves controlling the reactivity of the 1-trimethylsilyl-allyl carbanion. mcgill.ca Generated by metalation, this carbanion can react with carbonyl compounds. The regioselectivity of this addition (α versus γ attack) can be controlled, for example, by the addition of magnesium bromide, which favors the formation of α-addition alcohols. mcgill.ca These intermediates can then be eliminated to form 1,3-dienes. mcgill.ca

The transition metal-catalyzed silylation of 1,3-dienes with disilanes represents another innovative strategy for synthesizing functionalized allylsilanes in a single step. researchgate.net This includes disilylation, where two silicon atoms are installed, and other silyl-functionalization reactions. researchgate.net Furthermore, the silyl-Heck reaction itself can be viewed as an unconventional approach, converting readily available terminal alkenes into the more synthetically versatile allylsilanes, effectively achieving an allylic C-H functionalization. nih.gov

| Reactivity Mode | Key Reagents/Conditions | Intermediate/Activated Species | Resulting Transformation | Reference |

|---|---|---|---|---|

| Controlled Carbanion Reactivity | Metalation, MgBr₂ | 1-Trimethylsilyl-allyl carbanion | Predominant α-addition to carbonyls, leading to 1,3-dienes. | mcgill.ca |

| Photoredox Catalysis | Visible light, photoredox catalyst | Radical cation of allylsilane | Coupling with C(sp²)- and C(sp³)-centered functionalities. | researchgate.net |

| Silylation of 1,3-Dienes | Transition metal catalyst, disilane | Silyl-metal complex | One-step synthesis of functionalized allylsilanes. | researchgate.net |

| Silyl-Heck Reaction | Palladium catalyst, silyl (B83357) halide | π-Allylpalladium intermediate | Direct conversion of terminal alkenes to allylsilanes. | nih.gov |

Expansion of Enantioselective Methodologies

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and significant efforts are being directed toward the catalytic enantioselective preparation of chiral allylsilanes. sioc-journal.cnfrontiersin.org These enantioenriched compounds are valuable building blocks for asymmetric synthesis. sioc-journal.cn

Recent breakthroughs have been achieved through various catalytic systems. For example, the combination of a copper hydride (CuH) catalyst with a palladium catalyst has enabled the asymmetric hydroalkenylation of vinyl metalloids to produce chiral allylsilanes. sioc-journal.cn Rhodium catalysts featuring prolinate ligands have also been successfully used for the enantioselective insertion of allylic carbenoids into Si-H bonds. sioc-journal.cn

Another powerful strategy involves the enantioselective Suzuki-Miyaura cross-coupling of gem-diborylalkanes with vinyl bromides. rsc.org This palladium-catalyzed reaction generates a chiral allylsilane intermediate that can be used in subsequent transformations. rsc.org Copper catalysis has also been prominent in the development of enantioselective allylic substitution reactions. Using chiral ligands, such as those derived from BINOL, copper complexes can promote the reaction between 1,1-diborylalkanes and allyl bromides to furnish a range of enantioenriched homoallylic boronate esters, which are precursors to or analogues of chiral allylsilanes. rsc.org

| Methodology | Catalyst/Ligand System | Key Transformation | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydroalkenylation | CuH / Pd Catalyst | Hydroalkenylation of vinyl metalloids | Good to excellent | sioc-journal.cn |

| Asymmetric Carbenoid Insertion | Rh(II)-prolinate | Insertion of allylic carbenoids into Si-H bond | High | sioc-journal.cn |

| Enantioselective Cross-Coupling | Pd(OAc)₂ / TADDOL-derived ligand | Suzuki-Miyaura coupling of 1,1-diborylalkanes | Good | rsc.org |

| Enantioselective Allylic Substitution | CuBr / (R)-BINOL-derived phosphoramidite | Reaction of 1,1-diborylalkanes with allyl bromides | Good to high | rsc.org |

Integration with Flow Chemistry and High-Throughput Synthesis

The principles of flow chemistry and high-throughput experimentation (HTE) are being increasingly applied to vinyl allylsilane chemistry to accelerate discovery, improve safety, and enhance scalability. beilstein-journals.orgpurdue.edu Continuous flow systems offer superior control over reaction parameters like temperature and mixing, which is particularly advantageous for highly reactive or short-lived intermediates. europa.eu

A notable application is the deprotonation of allylsilane in a flow reactor to form a 1-silylallyllithium intermediate. acs.org This reactive species can be immediately carbonylated and quenched in the flow stream to produce a dienol silyl ether with excellent yield and stereoselectivity. acs.org The enhanced mass and heat transfer in flow reactors allows for safer handling of hazardous reagents and highly exothermic reactions, making processes more scalable. europa.euamt.uk

High-throughput experimentation (HTE) complements flow chemistry by enabling the rapid screening of numerous reaction conditions in parallel. purdue.edu For example, HTE was used to optimize the electrochemical reductive synthesis of allylsilanes. acs.org By screening multiple cathode materials and currents simultaneously in a 24-well reactor, the product yield was increased from 75% to 98% compared to the original batch protocol. acs.org This synergy between HTE for rapid optimization and flow chemistry for safe and efficient production is a powerful paradigm for modern chemical synthesis. purdue.edu

| Technology | Reaction | Key Advantage | Outcome | Reference |

|---|---|---|---|---|

| Flow Chemistry | Deprotonation of allylsilane and subsequent carbonylation | Control over reactive intermediate (1-silylallyllithium) | 93% yield, 97:3 E/Z ratio for dienol silyl ether product. | acs.org |

| High-Throughput Experimentation (HTE) | Electrochemical reductive synthesis of allylsilane | Rapid optimization of electrode and current | Yield increased from 75% (batch) to 98% (optimized). | acs.org |

| Flow Chemistry | Cationic polymerization followed by trapping with allyltrimethylsilane (B147118) | Precise control over polymerization | Structurally well-defined polymers with narrow molecular weight distribution. | researchgate.net |

Theoretical Predictions and Experimental Validation of New Transformations

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of vinyl allylsilanes. Theoretical methods, such as Density Functional Theory (DFT), provide deep insights into reaction mechanisms, transition states, and the origins of selectivity. lookchem.comresearchgate.net

For example, ab initio calculations have been used to develop predictive models for allylsilane reactivity in Hosomi-Sakurai reactions. lookchem.comresearchgate.net These studies predicted that the reactivity of n-alkyl-substituted allylsilanes increases with the length of the alkyl chain, a trend that mirrors experimental observations. lookchem.com The calculations suggest this is due to an enhanced ability of the Si-C bond to stabilize the developing positive charge at the β-carbon through hyperconjugation during the electrophilic attack. lookchem.com

DFT calculations have also been employed to elucidate the mechanisms of more complex catalytic cycles. In the Ni/Cu-catalyzed silylation of allylic alcohols, theoretical studies identified the oxidative addition step as being rate- and regioselectivity-determining. researchgate.net The calculations clarified the role of different phosphine ligands in controlling the reaction outcome: PEt₃ ligands lead to branched allylsilane products due to steric effects, whereas the use of 8-(diphenylphosphanyl)quinoline as a ligand results in the linear product because of a combination of steric repulsion and coordination interactions. researchgate.net This interplay between theoretical prediction and experimental validation accelerates the discovery and optimization of new chemical transformations. pitt.edu

| Transformation Studied | Theoretical Method | Prediction | Experimental Validation | Reference |

|---|---|---|---|---|

| Hosomi-Sakurai reaction with α,β-unsaturated esters | Ab initio calculations | Reactivity of n-alkyl-substituted allylsilanes increases with chain length. | Product ratios from experimental studies confirmed the predicted reactivity trend. | lookchem.com |

| Ni/Cu-catalyzed silylation of allylic alcohols | Density Functional Theory (DFT) | Ligand controls regioselectivity (PEt₃ → branched, 8-(diphenylphosphanyl)quinoline → linear). | The calculated outcomes matched the experimentally observed product distributions. | researchgate.net |

| Oxidant reactivity with vinyl silanes | DFT | Calculated a higher transition state energy for (Z)-vinyl silane (B1218182) compared to (E)-vinyl silane. | Experimental results are used to validate such theoretical predictions of reactivity profiles. | pitt.edu |

Q & A

Q. What are the common synthetic routes for vinyl allylsilane, and how can experimental reproducibility be ensured?

this compound is typically synthesized via nickel-catalyzed Kumada couplings of vinyl phosphates with Grignard reagents (e.g., trimethylsilylmethyl magnesium halides) . Key experimental considerations include:

- Catalyst selection : Ni(acac)₂ is widely used, but ligand systems (e.g., hydroxyphosphine ligands) may enhance efficiency for electron-rich substrates .

- Substrate handling : Ensure anhydrous conditions to prevent hydrolysis of silyl groups.

- Reproducibility : Document reagent purity, solvent drying methods, and reaction temperatures. Full experimental protocols (including workup and characterization data) should be provided in supplementary materials to enable replication .

Q. How can the purity and identity of newly synthesized this compound derivatives be validated?

- Spectroscopic analysis : Use - and -NMR to confirm regiochemistry and silicon-induced deshielding effects.

- Chromatography : Employ GC-MS or HPLC to assess purity (>95% recommended for mechanistic studies) .

- Cross-referencing : Compare spectral data with literature values for known allylsilanes, citing prior work to avoid redundancy in characterization .

Advanced Research Questions

Q. What factors govern diastereoselectivity in allylsilane-mediated cyclization reactions?

Stereochemical outcomes depend on:

- Allylsilane geometry : (E)-allylsilanes exhibit higher stereocontrol than (Z)-isomers in thiocarbenium ion cyclizations (Table 1) .

- Transition-state interactions : Attractive forces between nucleophiles and thiocarbenium ions may favor specific conformers (e.g., pseudo-axial alkyl groups in sulfur-containing heterocycles) .

- Substituent effects : Branched alkyl groups reduce selectivity, leading to multiple diastereomers .

Table 1 : Diastereocontrol in Allylsilane Cyclizations

| Substrate Type | Diastereomeric Ratio (Major:Minor) |

|---|---|

| (Z)-Allylsilane | 2:1 |

| (E)-Allylsilane | 5:1 |

| Trisubstituted Allylsilane | 1.5:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.